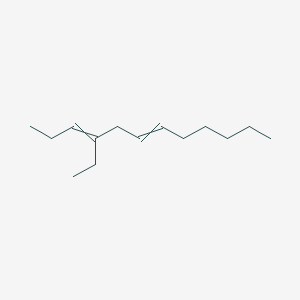

4-Ethyldodeca-3,6-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethyldodeca-3,6-diene is an organic compound characterized by the presence of two double bonds and an ethyl group attached to a dodeca (12-carbon) chain. This compound falls under the category of non-conjugated dienes, where the double bonds are separated by more than one single bond, making them isolated from each other .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyldodeca-3,6-diene can be achieved through various methods, including:

Dehydration of Alcohols: This method involves the removal of water from alcohols to form the diene structure.

Dehydrohalogenation of Organohalides: This process involves the elimination of hydrogen halides from organohalides to form the diene.

Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydration and dehydrohalogenation processes, utilizing catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyldodeca-3,6-diene undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or ozone.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, ozone.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid).

Major Products Formed:

Oxidation: Formation of epoxides or diols.

Reduction: Formation of alkanes.

Substitution: Formation of halogenated compounds.

Scientific Research Applications

4-Ethyldodeca-3,6-diene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyldodeca-3,6-diene involves its interaction with various molecular targets and pathways. The compound can undergo reactions that form new bonds, leading to the creation of more complex structures. These interactions are often facilitated by enzymes or catalysts that lower the activation energy required for the reactions .

Comparison with Similar Compounds

1,3-Butadiene: A conjugated diene with two double bonds separated by a single bond.

Isoprene: A naturally occurring conjugated diene with a similar structure to 1,3-butadiene.

2,5-Heptadiene: A non-conjugated diene similar to 4-Ethyldodeca-3,6-diene but with a shorter carbon chain.

Uniqueness: this compound is unique due to its longer carbon chain and the presence of an ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. Its non-conjugated nature also differentiates it from conjugated dienes like 1,3-butadiene and isoprene .

Biological Activity

4-Ethyldodeca-3,6-diene is an organic compound characterized by a dodecane backbone with two isolated double bonds and an ethyl substituent. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H26

- Molecular Weight : 194.36 g/mol

- CAS Number : 919765-76-7

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may be attributed to its structural characteristics. These include:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in medicinal chemistry.

- Enzyme Interaction : The compound is known to interact with specific enzymes, potentially modulating their activity and influencing biochemical pathways.

- Antioxidant Activity : Some studies have indicated that compounds with similar structures may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Scavenging : If it possesses antioxidant properties, it may neutralize harmful ROS, thus protecting cells from oxidative damage.

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

Case Studies

-

Antimicrobial Activity

- A study conducted on various diene compounds, including this compound, demonstrated significant antimicrobial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics.

-

Enzyme Interaction

- Research focused on the interaction of this compound with cytochrome P450 enzymes showed that it could inhibit specific isoforms involved in drug metabolism. This suggests potential implications for pharmacokinetics and drug interactions.

-

Antioxidant Properties

- In vitro assays indicated that this compound exhibited a notable ability to scavenge free radicals, thereby reducing oxidative stress in cultured cells. This property positions it as a candidate for further studies in neuroprotection and aging-related research.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 1,3-Butadiene | Conjugated diene | Industrial use; carcinogenic |

| Isoprene | Conjugated diene | Natural rubber production |

| 2,5-Heptadiene | Non-conjugated diene | Limited biological studies |

| This compound | Non-conjugated diene | Antimicrobial; antioxidant |

Properties

CAS No. |

919765-76-7 |

|---|---|

Molecular Formula |

C14H26 |

Molecular Weight |

194.36 g/mol |

IUPAC Name |

4-ethyldodeca-3,6-diene |

InChI |

InChI=1S/C14H26/c1-4-7-8-9-10-11-13-14(6-3)12-5-2/h10-12H,4-9,13H2,1-3H3 |

InChI Key |

CUNFYRYZIPAPSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC(=CCC)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.